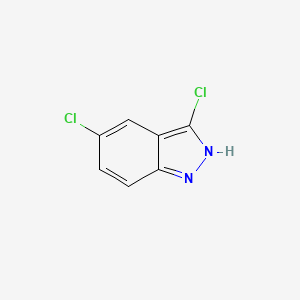

3,5-Dichloro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108653. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZISIWJMCCCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296291 | |

| Record name | 3,5-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36760-20-0 | |

| Record name | 3,5-Dichloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36760-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36760-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Reactivity, and Applications

Introduction

3,5-Dichloro-1H-indazole is a halogenated aromatic heterocycle that has emerged as a pivotal structural motif and versatile building block in modern synthetic chemistry. As a derivative of indazole, a bioisostere of indole, it provides a unique scaffold that is frequently incorporated into molecules with significant biological activity. The presence of two chlorine atoms and a reactive N-H group offers multiple handles for synthetic modification, making it an invaluable intermediate for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, explore its reactivity with a focus on strategic synthetic transformations, and discuss its applications as a precursor to pharmacologically active agents. The insights provided herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower scientists to leverage this compound's full potential in their research endeavors.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These characteristics dictate solubility, stability, and compatibility with various reaction conditions, and are essential for purification and characterization.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are critical for experimental design, from selecting appropriate solvents to determining storage conditions.

| Property | Value | Source(s) |

| CAS Number | 36760-20-0 | [1] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1] |

| Molecular Weight | 187.03 g/mol | [1] |

| Appearance | White to cream solid | [2] |

| Melting Point | 240-242 °C | [2] |

| Boiling Point | 331.7 ± 22.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [1][2] |

| pKa | 10.74 ± 0.40 (Predicted) | [2] |

Spectroscopic Profile

Structural elucidation and purity assessment rely heavily on spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous indazole derivatives.[3][4][5]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), characteristic of acidic protons on nitrogen heterocycles. The three aromatic protons on the benzene ring will appear as multiplets or distinct doublets and triplets in the aromatic region (typically 7.0-8.0 ppm), with coupling constants dictated by their positions relative to each other.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals. Two signals will correspond to the carbons bearing chlorine atoms (C3 and C5), shifted downfield due to the electronegativity of chlorine. The remaining five signals will represent the other carbons of the bicyclic system.

-

IR Spectroscopy: Key infrared absorptions would include a broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will appear in the 1450-1620 cm⁻¹ region. A strong absorption in the 700-850 cm⁻¹ range would be indicative of C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 186. The isotopic pattern will be a definitive feature, showing M+2 and M+4 peaks with relative intensities determined by the presence of two chlorine atoms (approximately 66% and 10% of the M⁺ peak, respectively).

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its distinct reactive sites: the pyrazole nitrogen atoms (N1 and N2) and the chloro-substituted carbons (C3 and C5). These sites allow for sequential, regioselective functionalization to build molecular diversity.

Synthesis

While various methods exist for constructing the indazole core, dichlorinated indazoles are often prepared via direct halogenation of the parent 1H-indazole.[6] The reaction typically proceeds via electrophilic substitution in an acidic medium, though controlling the regioselectivity to obtain a specific isomer can be challenging.[6]

Caption: Generalized synthetic workflow for dichlorinated indazoles.

Core Reactivity: A Tale of Two Sites

The strategic value of this compound lies in the orthogonal reactivity of its N-H and C-Cl bonds. This allows for a stepwise approach to molecular elaboration, a highly desirable feature in multistep synthesis.

Alkylation of the indazole nitrogen is a fundamental transformation but presents a significant regiochemical challenge. The deprotonated indazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome is highly dependent on the reaction conditions.[7][8][9]

-

Causality of Regioselectivity: The choice of base and solvent system is paramount in directing the alkylation.

-

N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1 alkylation.[8][9] This is attributed to the formation of the more thermodynamically stable 1H-indazole anion.[8][10] Steric hindrance at the N2 position, which is flanked by the benzene ring, also contributes to this preference.

-

N2-Selectivity / Mixed Isomers: Conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers, or in some cases, favor the N2 product.[7][11] The specific substrate and electrophile also play a crucial role.[8]

-

Caption: Regioselective pathways for N-alkylation of indazole.

Protocol: N1-Selective Alkylation This protocol is a self-validating system designed for high regioselectivity, based on principles outlined in the literature.[7][8]

-

Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solvent to 0 °C in an ice bath. Add this compound (1.0 equiv). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Performing this at 0°C controls the initial exotherm from hydrogen gas evolution.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise via syringe. Causality: Adding the electrophile at low temperature minimizes potential side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The chloro-substituents at the C3 and C5 positions are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This transformation is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups.[12][13][14] The differential reactivity of the C3-Cl and C5-Cl bonds can potentially allow for selective or sequential couplings under carefully controlled conditions.

-

Mechanism & Causality: The Suzuki reaction involves a catalytic cycle with a palladium catalyst (typically Pd(0)). The key steps are oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation of the organic group from a boronic acid (or ester) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[14]

Caption: Suzuki-Miyaura cross-coupling at the C5 position.

Applications in Medicinal Chemistry

The indazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.[15][16][17] Consequently, derivatives of this compound serve as key intermediates in the synthesis of potent and selective therapeutic agents.

-

Kinase Inhibitors: A significant number of FDA-approved and investigational kinase inhibitors for cancer therapy feature the indazole core.[5][15] this compound provides a template to build molecules that can be functionalized at the N1, C3, and C5 positions to optimize binding affinity and selectivity for specific kinase targets (e.g., FGFR, ALK).[15]

-

Anti-inflammatory and Analgesic Agents: The structural similarity of indazole to indole, a key component of many anti-inflammatory drugs, has led to the exploration of indazole derivatives for these indications.[17][18]

-

Antimicrobial and Antiviral Research: Indazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antileishmanial properties.[16][19] The ability to easily modify the 3,5-dichloro-indazole core allows for the rapid generation of compound libraries to screen for novel antimicrobial leads.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1][20]

GHS Hazard and Precautionary Statements

| Hazard Statements | Description |

| H302 | Harmful if swallowed.[20][21][22] |

| H312 | Harmful in contact with skin.[20] |

| H315 | Causes skin irritation.[21] |

| H319 | Causes serious eye irritation.[21] |

| H332 | Harmful if inhaled.[20] |

| Precautionary Statements | Description |

| P261/P264 | Avoid breathing dust. Wash skin thoroughly after handling.[1][21] |

| P270/P271 | Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[21][23] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[21][23] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][21] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][21] |

Handling and Storage Recommendations

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.[21][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][22] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with the orthogonal reactivity of its nitrogen and chloro-substituted positions, provide chemists with a robust platform for constructing complex molecules. The demonstrated success of the indazole scaffold in numerous FDA-approved drugs underscores the importance of intermediates like this one. By understanding the principles governing its reactivity, particularly the nuances of N-alkylation regioselectivity and the power of C-C bond formation via cross-coupling, researchers can efficiently navigate the path from simple starting material to novel compounds with significant therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. 3,5-DICHLORO (1H)INDAZOLE CAS#: 36760-20-0 [m.chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.ucc.ie [research.ucc.ie]

- 10. pure.mpg.de [pure.mpg.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]

- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. chemical-label.com [chemical-label.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

3,5-Dichloro-1H-indazole is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid bicyclic structure, combined with the strategic placement of reactive chlorine atoms, provides a versatile scaffold for the synthesis of complex molecular architectures targeting a wide array of biological pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed synthetic protocols with mechanistic insights, key applications in the development of therapeutic agents, and essential safety and handling procedures.

Core Compound Identification and Properties

This compound is a substituted aromatic heterocycle belonging to the indazole family. The indazole nucleus, comprising a fused benzene and pyrazole ring, is a "privileged scaffold" frequently found in bioactive compounds and marketed drugs.[1][2][3] The dichloro substitution at the 3- and 5-positions enhances its utility as a chemical intermediate.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 36760-20-0 .[4][5][6]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36760-20-0 | [4][5][6][7][8] |

| Molecular Formula | C₇H₄Cl₂N₂ | [5][7] |

| Molecular Weight | 187.03 g/mol | [5][7] |

| IUPAC Name | This compound | [7] |

| Appearance | Light yellow to white or cream solid/powder | [5] |

| Melting Point | 240-242 °C | [8] |

| Boiling Point | 331.7 ± 22.0 °C (at 760 mmHg) | [5][8] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) | [7] |

| InChI Key | QQZISIWJMCCCNH-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC2=NNC(=C2C=C1Cl)Cl | [7] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles often begins with appropriately substituted anilines. A robust and classical method involves the diazotization of an ortho-substituted aniline followed by an intramolecular cyclization. While various synthetic routes exist for the indazole core, the following multi-step protocol, adapted from established methodologies for analogous compounds, provides a reliable pathway to this compound starting from 2-amino-4,6-dichlorobenzoic acid.[9][10]

Overall Synthetic Workflow

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. echemi.com [echemi.com]

- 6. 36760-20-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 3,5-DICHLORO (1H)INDAZOLE CAS#: 36760-20-0 [m.chemicalbook.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Indazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 3,5-Dichloro-1H-indazole: Structure, Synthesis, and Applications

Indazole, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazole ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, making it a cornerstone for the development of novel therapeutic agents.[3] The indazole core exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][3][4] This guide focuses specifically on This compound , a key synthetic intermediate whose dichloro-substitution pattern provides a versatile platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitor development.[4][5]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural formula, physicochemical properties, synthesis, reactivity, and applications of this compound.

PART 1: Structural Elucidation and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. This compound is a solid, typically appearing as a white to light yellow or cream-colored crystalline powder.[6]

Molecular Structure

The structure consists of a fused indazole ring system with chlorine atoms substituted at positions 3 and 5. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 36760-20-0 | [6][7][8] |

| Molecular Formula | C₇H₄Cl₂N₂ | [6][8][9] |

| Molecular Weight | 187.03 g/mol | [6][8] |

| Appearance | White to cream solid | [6] |

| Melting Point | 240 °C | [6] |

| Boiling Point | 331.7 ± 22.0 °C at 760 mmHg | [6] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [6][8] |

| XLogP3 | 3.49 | [6] |

| InChI Key | QQZISIWJMCCCNH-UHFFFAOYSA-N | [8] |

Spectroscopic Profile

While a dedicated, published spectrum for this specific molecule is not available in the initial search, its spectroscopic characteristics can be predicted based on its structure and data from analogous indazole compounds.[10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton of the indazole ring would likely appear as a broad singlet at a high chemical shift (>10 ppm), especially in a solvent like DMSO-d₆.[13][14] The aromatic region would show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would appear as distinct signals, likely multiplets or doublets, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the fused pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbons bearing the chlorine atoms (C3 and C5) would be significantly influenced, appearing at specific chemical shifts. The other aromatic carbons and the carbons of the pyrazole ring would also have characteristic resonances.[10][14]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be a distinctive feature, with peaks at m/z corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes, providing clear confirmation of the dichloro-substitution.[9]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various strategies, including cycloaddition reactions and intramolecular cyclizations.[15][16][17] For this compound, a common and direct approach involves the electrophilic chlorination of the parent 1H-indazole scaffold.

Synthetic Pathway: Electrophilic Chlorination

The chlorination of 1H-indazole in an acidic medium can non-regioselectively yield a mixture of chlorinated products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles.[1] Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial for maximizing the yield of the desired 3,5-dichloro product.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design

-

Acid Medium: The use of an acid medium serves to protonate the indazole ring, activating it towards electrophilic attack. However, the choice of acid and its concentration must be carefully managed. The pyrazole portion of the indazole is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.

-

Chlorinating Agent: Strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) or even sodium hypochlorite in acid are used to introduce chlorine atoms onto the ring.[1] The benzene ring is less reactive than the pyrazole ring, but the presence of an activating group (the fused pyrazole) directs substitution. The C5 and C7 positions are typically the most susceptible to electrophilic attack on the benzene portion of the indazole ring.

-

Reaction Control: The formation of multiple products (mono-, di-, and tri-chlorinated) is a common challenge.[1] Therefore, careful control of temperature, reaction time, and the molar ratio of the chlorinating agent is essential to favor the formation of the 3,5-dichloro derivative. Subsequent purification by methods such as column chromatography or recrystallization is almost always necessary to isolate the desired product.

Example Experimental Protocol (Illustrative)

The following is a generalized protocol based on standard organic synthesis procedures for electrophilic halogenation.

-

Reaction Setup: To a solution of 1H-indazole in a suitable acidic solvent (e.g., acetic acid), add the chlorinating agent (e.g., sodium hypochlorite solution) dropwise at a controlled temperature (e.g., 0-10 °C).[1][6]

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC), to observe the consumption of the starting material and the formation of the product mixture.

-

Workup: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to neutralize any excess chlorinating agent.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., xylene) to yield pure this compound.[6]

PART 3: Reactivity and Applications in Drug Discovery

This compound is not typically an end product but rather a valuable building block. The two chlorine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

Chemical Reactivity

-

N-H Functionalization: The proton at the N1 position is acidic and can be deprotonated with a base, allowing for alkylation or arylation at this position. This is a common first step in elaborating the indazole scaffold.

-

C-Cl Functionalization: The chlorine atoms, particularly the one at the C3 position, can be substituted or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Role as a Pharmaceutical Intermediate

The indazole scaffold is a recognized pharmacophore found in numerous FDA-approved drugs.[3][10] Dichloro-substituted indazoles are particularly important in the synthesis of targeted therapies, especially kinase inhibitors.

Several studies highlight the use of indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a tyrosine kinase that is often dysregulated in various cancers.[4][5] For instance, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as potent FGFR inhibitors.[4][5] While this example has a different substitution pattern, it underscores the strategic importance of chloro-substituted indazoles in accessing these complex and biologically active molecules. This compound provides a rigid core upon which pharmacophoric elements can be precisely positioned to achieve high-affinity binding to therapeutic targets.

Caption: Logical workflow from building block to biological application.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] It is also categorized as an irritant.[6]

-

Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8] Avoid generating dust.

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is more than just a chemical structure; it is a highly strategic and versatile intermediate in synthetic and medicinal chemistry. Its dichlorinated indazole core provides a robust and tunable platform for the construction of complex molecules with significant biological activity. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for researchers aiming to leverage this powerful building block in the design and development of next-generation therapeutics.

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. PubChemLite - this compound (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. rsc.org [rsc.org]

- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indazole synthesis [organic-chemistry.org]

physical and chemical properties of 3,5-Dichloro-1H-indazole

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Characterization, and Handling

Introduction

This compound is a halogenated aromatic heterocycle that serves as a pivotal building block in contemporary medicinal chemistry and materials science. As a derivative of indazole—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—this compound benefits from the unique electronic properties and versatile reactivity of the indazole scaffold. The indazole nucleus is recognized as a privileged structure in drug discovery, appearing in a range of approved therapeutics targeting cancer and other conditions.[1][2] The strategic placement of two chlorine atoms at the 3- and 5-positions significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate for synthesizing complex molecular architectures with tailored pharmacological profiles.[3]

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It consolidates essential physicochemical data, explores its chemical reactivity, outlines detailed protocols for its characterization, and provides stringent guidelines for its safe handling and storage. The content is structured to deliver not just data, but also expert insights into the causality behind experimental methodologies, ensuring a robust and practical understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for predicting its behavior in chemical reactions, designing purification strategies, and formulating it for biological assays.

Molecular Formula: C₇H₄Cl₂N₂[4] Molecular Weight: 187.03 g/mol [4] CAS Number: 36760-20-0[4]

The molecule consists of a bicyclic indazole core with chlorine substituents at positions C3 and C5. The presence of the N-H proton means the molecule can exist in tautomeric forms, though the 1H-indazole form is generally the most stable.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to cream solid | [5] |

| Melting Point | 240-242 °C | [5] |

| Boiling Point | 331.7 ± 22.0 °C (Predicted) | [5][6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [5][6] |

| pKa | 10.74 ± 0.40 (Predicted) | [5] |

| Flash Point | 184.6 ± 7.9 °C | [6] |

| Refractive Index | 1.708 | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic indazole core and its two electron-withdrawing chlorine substituents.

-

Reactivity of the Indazole Ring : The indazole ring system is aromatic and can undergo electrophilic substitution. However, the electron-withdrawing nature of the two chlorine atoms deactivates the ring, making such reactions more challenging compared to unsubstituted indazole.

-

N-H Acidity and Alkylation : The proton on the pyrazole nitrogen (N1) is weakly acidic and can be deprotonated by a suitable base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation or acylation, which is a common strategy for derivatization in drug discovery.[3]

-

Susceptibility to Nucleophilic Substitution : While the chlorine atoms are attached to an aromatic ring, the C3-chloro substituent is particularly susceptible to nucleophilic substitution reactions. This position is electronically analogous to the 2-position of a pyridine ring, making it a key site for introducing new functional groups.

-

Role in Synthesis : this compound is a crucial intermediate in the synthesis of multi-targeted protein kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs).[1] Its structure allows for selective functionalization at the N1, C3, and other positions to build complex pharmacophores.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of this compound. While specific experimental spectra for this compound are not widely published, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): In a non-polar solvent like CDCl₃, the spectrum is expected to show three signals in the aromatic region and one broad signal for the N-H proton.

-

N-H Proton: A broad singlet is anticipated at a high chemical shift (>10 ppm), which may exchange with D₂O.[6]

-

Aromatic Protons:

-

The proton at C7 (adjacent to the N-H group) is expected to be a doublet.

-

The proton at C4 (between the two chlorine atoms) is expected to be a doublet or singlet.

-

The proton at C6 is expected to be a doublet of doublets, coupling to both H4 and H7. The exact chemical shifts will be downfield due to the anisotropic and electron-withdrawing effects of the heterocyclic ring and chlorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals for the seven carbon atoms.

-

Quaternary Carbons: Signals for C3, C5, C3a, and C7a will be present. The carbons bonded to chlorine (C3 and C5) will be significantly shifted.

-

CH Carbons: Three signals corresponding to C4, C6, and C7.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

-

C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹.

-

C-N Stretch: Absorptions around 1300-1350 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks (M⁺, M⁺+2, M⁺+4) with a characteristic intensity ratio (approximately 9:6:1), which is a definitive indicator of a dichloro-substituted compound.

-

Predicted m/z: The monoisotopic mass is 185.97516 Da.[8] Predicted adducts include [M+H]⁺ at 186.98244 m/z and [M+Na]⁺ at 208.96438 m/z.[8]

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of this compound require a systematic workflow to ensure high purity and confirmed identity. The following diagrams illustrate these processes.

References

- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. echemi.com [echemi.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 8. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Introduction: Situating 3,5-Dichloro-1H-indazole in Modern Drug Discovery

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3,5-Dichloro-1H-indazole

The indazole heterocycle represents one of the most vital scaffolds in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2] Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal "privileged scaffold" for engaging the ATP-binding pocket of protein kinases.[3][4] Consequently, several FDA-approved kinase inhibitors, including Axitinib, Pazopanib, and Entrectinib, are built upon an indazole framework, demonstrating its proven value in oncology.[5][6]

This compound (CAS No: 36760-20-0) is a member of this distinguished chemical class.[7] While specific, comprehensive mechanistic data for this particular molecule is not yet prevalent in public-domain literature, its structural similarity to other dichlorinated indazoles strongly suggests a primary mechanism of action as a protein kinase inhibitor.[8][9] For instance, related compounds such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[8][10]

Part 1: The Foundational Hypothesis - The Indazole Scaffold as a Kinase Inhibitor

Protein kinases are fundamental regulators of cellular signaling, controlling processes from proliferation and differentiation to apoptosis.[11] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[12] The indazole core is particularly effective at targeting the hinge region of the kinase ATP-binding site, a critical interaction for potent and selective inhibition.[4]

Our central hypothesis is that this compound leverages this pharmacophore to inhibit one or more protein kinases. This is substantiated by the established activity of structurally related dichlorinated indazoles.

| Compound Class | Confirmed Kinase Target(s) | Significance |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles[3][8][10] | FGFR1 | Demonstrates that a dichlorinated phenyl substituent on the indazole core is compatible with potent FGFR inhibition. |

| 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles[8][13] | pan-FGFR (FGFR1-4) | Highlights the versatility of the indazole scaffold in achieving broad-spectrum inhibition within a kinase family when appropriately substituted. |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(...)-amine[14] | FGFR1 | Further confirms that dichlorination of appended phenyl rings is a viable strategy for targeting FGFR. |

| 3,4-Dichloro-1H-indazole[15] | Putative PLK4 | Suggests that even direct chlorination on the indazole core itself may confer kinase inhibitory activity, though this requires validation. |

This precedent provides a strong rationale for prioritizing a kinase-centric approach to elucidating the mechanism of this compound.

Part 2: A Step-by-Step Framework for Mechanistic Validation

To move from a well-founded hypothesis to a validated mechanism of action, a multi-stage experimental workflow is required. This process is designed to be self-validating, where the findings of each stage inform the design of the next.

Stage 1: Primary Target Identification via Unbiased Biochemical Screening

Expertise & Experience: The first critical step is to cast a wide net. Before focusing on a specific kinase family, an unbiased screen against a large, diverse panel of purified kinases is the most efficient method to identify primary, high-affinity targets. This avoids confirmation bias and can reveal unexpected activities.

Trustworthiness: By measuring direct enzymatic inhibition in a controlled, cell-free system, we can confidently identify which kinases the compound is capable of inhibiting without the confounding variables of cell permeability, metabolism, or off-target cellular effects.

This protocol describes a typical luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced.[16]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an intermediate plate to achieve final assay concentrations typically ranging from 10 µM to 0.5 nM.

-

Assay Plate Preparation: Dispense 5 µL of kinase buffer into each well of a 384-well plate. Add 2.5 µL of the test compound from the dilution series. Include "no-enzyme" wells for background correction and "no-inhibitor" (DMSO only) wells for a 100% activity control.

-

Kinase Reaction Initiation: Add 2.5 µL of the desired kinase/substrate mixture to each well to initiate the reaction. The concentrations of kinase and substrate should be optimized beforehand, often near their respective Km values, to ensure assay sensitivity.[16]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be within the linear range of the reaction.

-

Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase hit.

Caption: Workflow for identifying kinase targets via biochemical screening.

Stage 2: Confirming Cellular Activity and Target Engagement

Expertise & Experience: A potent biochemical inhibitor is a promising start, but it is therapeutically irrelevant if it cannot enter a cell and engage its target.[17] Therefore, the next logical step is to transition from a reductionist, purified system to a complex, physiological one. We must verify that the compound affects cell behavior and physically interacts with its putative target inside living cells.

Trustworthiness: This stage validates the biochemical data in a more disease-relevant context. A compound that is active in both biochemical and cell-based assays has a much higher probability of being a genuinely effective modulator of its intended pathway.

This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.[18]

-

Cell Plating: Seed cancer cell lines of interest (ideally, lines known to be dependent on the kinases identified in Stage 1) into a 96-well, opaque-walled plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (similar concentration range as the biochemical assay). Include DMSO-only vehicle controls.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence with a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus inhibitor concentration to determine the cellular IC50 value.

| Cell Line | Relevant Kinase Target | This compound IC50 (µM) |

| NCI-H1581 | FGFR1 Amplified | [Experimental Value] |

| SUM-52PE | FGFR4 Overexpression | [Experimental Value] |

| A549 (Lung) | Wild-Type Control | [Experimental Value] |

| MCF-7 (Breast) | Wild-Type Control | [Experimental Value] |

This assay provides definitive proof of target binding in living cells by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled energy transfer molecule that competes with the test compound.[17]

-

Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

-

Cell Plating: Plate the transfected cells in a 96-well white assay plate and incubate overnight.

-

Compound and Tracer Addition: Add the test compound (this compound) at various concentrations, followed immediately by the addition of the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration.

-

Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

-

Incubation: Incubate at room temperature for 2 hours.

-

Data Acquisition: Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent compound will displace the tracer from the target, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50 for target engagement.

Caption: Workflow to confirm cellular activity and target engagement.

Stage 3: Elucidating Downstream Pathway Modulation

Expertise & Experience: Confirming target binding and a cellular phenotype is compelling, but the final piece of the mechanistic puzzle is to demonstrate that the compound inhibits the kinase's function—namely, the phosphorylation of its downstream substrates. This connects target engagement to the observed biological outcome.

Trustworthiness: This experiment provides a direct biochemical readout of pathway inhibition within the cell. Observing a dose-dependent decrease in the phosphorylation of a known substrate is the gold standard for confirming an on-target kinase inhibitor effect.

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., NCI-H1581 for FGFR1) and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

-

Stimulation and Inhibition: Pre-treat cells with varying concentrations of this compound for 2 hours. Then, stimulate the pathway by adding the appropriate ligand (e.g., FGF2 for the FGFR pathway) for 15 minutes.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a key downstream substrate (e.g., anti-phospho-FRS2 or anti-phospho-ERK for the FGFR pathway).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Validation: Strip the membrane and re-probe with antibodies for the total protein (e.g., total FRS2, total ERK) and a loading control (e.g., GAPDH or β-Actin) to confirm that the observed changes are due to altered phosphorylation, not changes in total protein levels.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benchchem.com [benchchem.com]

- 16. domainex.co.uk [domainex.co.uk]

- 17. reactionbiology.com [reactionbiology.com]

- 18. noblelifesci.com [noblelifesci.com]

The Indazole Scaffold: A Technical Guide to Discovery and Synthesis for Drug Development

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for native structures like indole have cemented its importance in drug discovery.[4] This guide provides an in-depth analysis of the discovery and synthesis of indazole derivatives for researchers, scientists, and drug development professionals. We will explore the causality behind the selection of synthetic routes, from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization. Furthermore, this document details validated experimental protocols, examines structure-activity relationships, and culminates with case studies of prominent indazole-based drugs, thereby providing a comprehensive resource for the rational design and synthesis of novel therapeutics.

Introduction: The Significance of the Indazole Core

Indazole, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] This structural feature is pivotal, as the position of substitution on the pyrazole nitrogen dramatically influences the molecule's spatial orientation and its interaction with biological targets. While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties.[1][4][5]

The scaffold's success in oncology is particularly prominent, with several indazole-containing drugs receiving regulatory approval.[6] These agents, such as Axitinib, Niraparib, and Pazopanib, primarily function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for cancer cell proliferation and survival.[1][6] The indazole ring's ability to form key hydrogen bonds and engage in hydrophobic interactions within these sites makes it an ideal pharmacophore for kinase inhibitor design.[7][8]

Strategic Synthesis of the Indazole Nucleus

The synthesis of the indazole core has evolved significantly, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance compared to classical approaches. The choice of synthetic strategy is critical and is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Synthetic Approaches

Classical methods often rely on intramolecular cyclization reactions involving pre-functionalized benzene derivatives. While foundational, these methods can sometimes be limited by harsh reaction conditions or the generation of isomeric mixtures.

One of the cornerstone methods is the Jacobson Indazole Synthesis , which involves the cyclization of o-acylphenylhydrazines. A related and historically significant approach is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles but whose principles of hydrazine condensation and cyclization have been adapted in heterocyclic chemistry.[9][10][11] These methods are predicated on the formation of a key N-N bond followed by an intramolecular condensation to construct the pyrazole ring.

Another vital classical route is the Davis-Beirut Reaction . This powerful N-N bond-forming heterocyclization can produce a wide variety of 2H-indazoles and indazolones from inexpensive starting materials without the need for toxic metals.[12][13] The reaction typically proceeds by treating an o-nitrobenzylamine with a base, which facilitates an intramolecular cyclization.[12][14] This method is particularly valuable for accessing the 2H-indazole tautomer, which can be more challenging to obtain selectively through other routes.[15]

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary synthetic chemistry has ushered in an era of highly efficient and selective methods for constructing the indazole scaffold. Transition-metal catalysis, in particular, has revolutionized the field.

C-H Activation and Annulation: The direct functionalization of C-H bonds has emerged as a step-economical and atom-economical strategy.[16] Transition metals like rhodium (Rh), cobalt (Co), and palladium (Pd) are adept at catalyzing the activation of an aromatic C-H bond, followed by annulation with a coupling partner to form the indazole ring in a single step.[1][16] For instance, Rh(III)-catalyzed C-H activation of azobenzenes and subsequent annulation with various partners like aldehydes or alkynes provides direct access to functionalized 2H-indazoles.[1][17] This approach is powerful because it builds complexity directly from simple, readily available aromatic precursors.

The choice of catalyst and oxidant is crucial for success. For example, a [Cp*RhCl₂]₂ catalyst in the presence of a copper co-catalyst and an oxidant like molecular oxygen can facilitate the C-H activation/C-N/N-N bond formation cascade to yield 1H-indazoles.[16] The directing group, often an azo or imine functionality, is key to achieving the required regioselectivity by positioning the metal catalyst adjacent to the target C-H bond.

Experimental Protocols: A Validated Approach

Reproducibility is the cornerstone of scientific integrity. The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.

Protocol: Synthesis of a 2H-Indazole via Davis-Beirut Reaction

This protocol describes the synthesis of a 2-amino-2H-indazole derivative, adapted from literature procedures. [6] The causality for using a strong, non-nucleophilic base like DBU is to facilitate the deprotonation of the benzylic amine to initiate the cyclization cascade without competing side reactions.

Materials:

-

o-Nitrobenzylamine derivative (1.0 mmol, 1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Ethyl acetate, Hexane, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-nitrobenzylamine derivative (1.0 mmol).

-

Dissolve the starting material in anhydrous THF (10 mL).

-

Add DBU (1.2 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-amino-2H-indazole product.

Protocol: C-N Cross-Coupling for N-Arylation (Niraparib Synthesis)

This protocol is based on the late-stage N-arylation used in the synthesis of Niraparib, a PARP inhibitor. [9, 19] A copper-catalyzed Ullmann-type coupling is employed. The choice of a copper catalyst over palladium is often made for N-arylation of N-H heterocycles due to its generally lower cost and different reactivity profile, which can be advantageous for specific substrates. The use of a base like K₂CO₃ is essential to deprotonate the indazole N-H, activating it for nucleophilic attack.

Materials:

-

(S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.0 equiv)

-

Indazole (1.0 equiv)

-

Copper(I) bromide (CuBr) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand (0.1 equiv)

-

N,N-Dimethylacetamide (DMAc) (solvent)

Procedure:

-

To an oven-dried reaction vessel, add the (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, indazole, CuBr, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add anhydrous DMAc, followed by the DMEDA ligand via syringe.

-

Heat the reaction mixture to 110 °C and stir for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst. Wash the pad with additional ethyl acetate.

-

Combine the filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the N-arylated product.

Case Studies in Drug Development

The therapeutic impact of the indazole scaffold is best illustrated through the drugs it has produced.

Axitinib (Inlyta®): A VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma. [2] Its synthesis showcases the strategic application of modern cross-coupling reactions. The manufacturing process relies on two key palladium-catalyzed reactions: a Migita S-arylation and a Heck reaction to construct the final molecule. [2, 30] The choice to perform an in situ acylation of the iodoindazole intermediate before the Heck reaction is a critical process optimization; it facilitates the oxidative addition step and prevents the formation of impurities derived from a conjugate addition side reaction. [2]

Niraparib (Zejula®): A PARP Inhibitor

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers, including ovarian and breast cancer.[1][18] The synthesis of Niraparib is a testament to the power of combining biocatalysis and chemocatalysis. A key step involves a transaminase-mediated dynamic kinetic resolution to asymmetrically synthesize the chiral 5-aryl piperidone intermediate.[18][19] The final crucial step is a regioselective copper-catalyzed N-arylation to couple the indazole moiety with the piperidine fragment, a protocol similar to the one described in Section 3.2.[18] This process development route cleverly avoids the use of hazardous azide reagents and a difficult chiral HPLC resolution that were part of earlier synthetic plans.[18]

Structure-Activity Relationships (SAR) and Future Outlook

The development of indazole-based drugs relies heavily on understanding their structure-activity relationships (SAR). For kinase inhibitors, the substitution pattern on the indazole ring dictates potency and selectivity.[6]

| Position | Typical Substituent | Rationale and Impact on Activity |

| N1 | Small alkyl or aryl groups | Often directed towards the solvent-exposed region. Can be modified to tune solubility and pharmacokinetic properties. |

| N2 | Aryl groups | Can form crucial interactions within the kinase hinge region. Substitution here is key for achieving selectivity. |

| C3 | Aryl or heteroaryl groups | Projects into the ATP binding pocket. Modifications here directly impact potency and can be used to target specific residues. |

| C5/C6 | Solubilizing groups, linkers | Often used to attach linkers or solubilizing moieties to improve drug-like properties without disrupting core binding interactions. |

Table 1: General Structure-Activity Relationships for Indazole-Based Kinase Inhibitors.

The future of indazole synthesis will likely focus on even more efficient and sustainable methods. The use of photocatalysis and electrochemistry to drive C-H functionalization and cyclization reactions is a rapidly growing area.[1] These methods offer mild reaction conditions and unique reactivity patterns, opening doors to novel indazole derivatives. As our understanding of complex biological pathways deepens, the indazole scaffold, with its proven track record and synthetic versatility, will undoubtedly remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Einhorn-Brunner Reaction [drugfuture.com]

- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 13. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]

- 17. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3,5-dichloro-1H-indazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, reactivity, and critical applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and its capacity to form crucial hydrogen bonds and other interactions with various biological targets, most notably protein kinases.[1][3] Consequently, indazole derivatives are at the core of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[4]

This compound serves as a highly functionalized and strategic starting material. The presence of two chlorine atoms offers distinct advantages: they act as synthetic handles for further chemical modification via cross-coupling reactions and also modulate the electronic properties of the indazole core. This guide aims to provide a detailed characterization of this compound to facilitate its effective use in research and development.

Physicochemical Properties

This compound is a white to cream-colored solid at room temperature.[5][6][7] Its core physical and chemical properties are summarized in the table below, compiled from various chemical data providers.

| Property | Value | Reference(s) |

| CAS Number | 36760-20-0 | [5][8][9] |

| Molecular Formula | C₇H₄Cl₂N₂ | [5][8][9] |

| Molecular Weight | 187.03 g/mol | [5][8][9] |

| Appearance | White to cream solid | [5][6][7] |

| Melting Point | 240-242 °C | [5][9] |

| Boiling Point | 331.7 ± 22.0 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) | [5][8][9] |

| pKa | 10.74 ± 0.40 (Predicted) | [7] |

Synthesis of this compound

While various methods exist for indazole synthesis, a common and effective strategy for producing substituted indazoles involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. For this compound, a logical precursor is 3,5-dichloroaniline. The following protocol is adapted from established methodologies for analogous transformations.[10]

The underlying principle of this synthesis involves converting the primary amine of 3,5-dichloroaniline into a diazonium salt. This highly reactive intermediate is not isolated but is generated in situ. The subsequent intramolecular cyclization is a key step where the diazonium group is attacked by the aromatic ring, leading to the formation of the fused pyrazole ring system characteristic of indazole.

Experimental Protocol: Synthesis via Diazotization-Cyclization

Materials:

-

3,5-dichloroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Acetic acid

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled and vigorously stirred aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. The progress can be qualitatively monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Cyclization: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C. The cyclization process often results in the evolution of gas. The reaction should be stirred overnight to ensure completion.

-

Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent such as xylene or an ethanol/water mixture to yield the final product as a white to cream solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in peer-reviewed literature. However, based on its structure and data from analogous compounds, we can predict its key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene ring (H4, H6, H7) would appear as signals in the δ 7.0-8.0 ppm range. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is characteristic of indazole N-H protons.[11] |

| ¹³C NMR | Aromatic carbon signals would be expected in the δ 110-145 ppm range. The two carbons bearing chlorine atoms (C3 and C5) would be significantly influenced by the halogen's electronic effects. |

| IR Spectroscopy | Characteristic peaks would include a broad N-H stretching band around 3100-3300 cm⁻¹, C-H stretching for the aromatic ring just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ fingerprint region, and C-Cl stretching bands typically below 800 cm⁻¹.[12][13] |

| Mass Spectrometry | The mass spectrum should show a molecular ion (M⁺) peak at m/z 186. The key feature would be the isotopic pattern characteristic of two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. |

Reactivity and Chemical Transformations